amino}acetic acid](/img/structure/B13458451.png)
2-{[(Tert-butoxy)carbonyl](3-methoxy-3-oxopropyl)amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Tert-butoxy)carbonylamino}acetic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and an oxopropyl group attached to the amino acid backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves the following steps:
Protection of the amino group: The amino group of glycine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the oxopropyl group: The protected amino acid is then reacted with 3-methoxy-3-oxopropyl chloride under basic conditions to introduce the oxopropyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-{(Tert-butoxy)carbonylamino}acetic acid may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{(Tert-butoxy)carbonylamino}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The oxopropyl group can be reduced to form a hydroxyl group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Acidic or basic conditions can be used to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 2-{(Tert-butoxy)carbonylamino}acetic acid.
Reduction: Formation of 2-{(Tert-butoxy)carbonylamino}acetic acid.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
2-{(Tert-butoxy)carbonylamino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides stability and protection to the amino group, allowing for selective reactions at other sites. The methoxy and oxopropyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{(Tert-butoxy)carbonylamino}acetic acid
- 2-{(Tert-butoxy)carbonylamino}acetic acid
- 2-{(Tert-butoxy)carbonylamino}propanoic acid
Uniqueness
2-{(Tert-butoxy)carbonylamino}acetic acid is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This compound’s stability and versatility make it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-[(3-methoxy-3-oxopropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12(7-8(13)14)6-5-9(15)17-4/h5-7H2,1-4H3,(H,13,14) |
InChI Key |
BQQRINDWZHBCBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


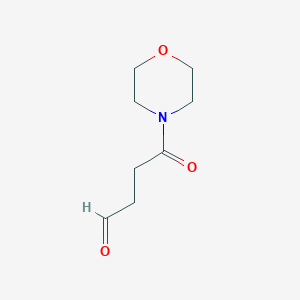
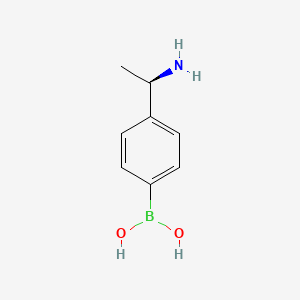
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
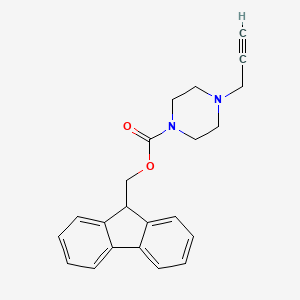
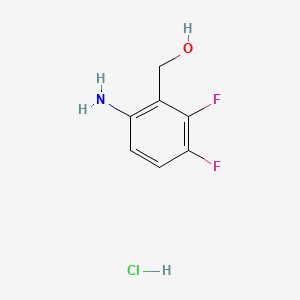
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
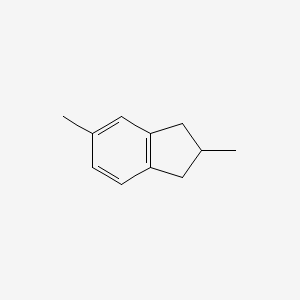
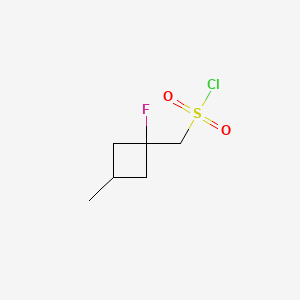
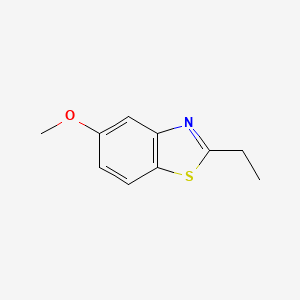

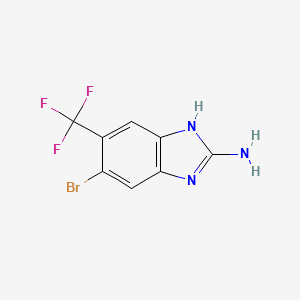

![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
